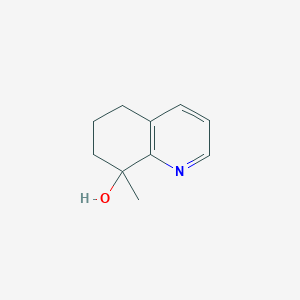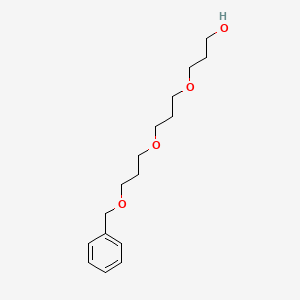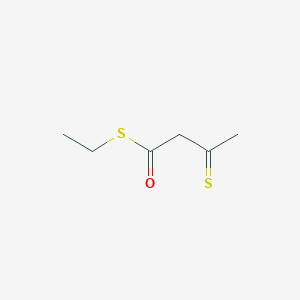
S-Ethyl 3-thioxobutanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Ethyl 3-thioxobutanethioate: is a chemical compound with the molecular formula C6H10OS2 and a molecular weight of 162.27 g/mol . 3-Thioxobutanethioic acid S-ethyl ester and is used as a research chemical in the preparation of β-thioxo thioesters.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Ethyl 3-thioxobutanethioate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetoacetate with sulfur to form the corresponding thioester . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: S-Ethyl 3-thioxobutanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Various substituted thioesters.
Scientific Research Applications
S-Ethyl 3-thioxobutanethioate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of β-thioxo thioesters, which are important intermediates in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-Ethyl 3-thioxobutanethioate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its thioester group allows it to form covalent bonds with target proteins, enzymes, or other biomolecules, leading to changes in their activity or function .
Comparison with Similar Compounds
Ethyl nonanoate: A similar ester compound with different functional groups and applications.
Ethyl benzoylacetate: Another ester used in organic synthesis with distinct chemical properties.
Uniqueness: S-Ethyl 3-thioxobutanethioate is unique due to its thioester functional group, which imparts specific reactivity and biological activity. This makes it valuable in the synthesis of β-thioxo thioesters and other specialized compounds.
Properties
Molecular Formula |
C6H10OS2 |
|---|---|
Molecular Weight |
162.3 g/mol |
IUPAC Name |
S-ethyl 3-sulfanylidenebutanethioate |
InChI |
InChI=1S/C6H10OS2/c1-3-9-6(7)4-5(2)8/h3-4H2,1-2H3 |
InChI Key |
BNZRVSNUTPEFCK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)CC(=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



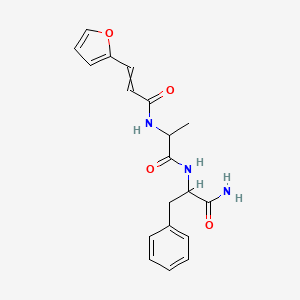
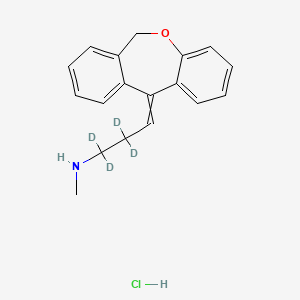
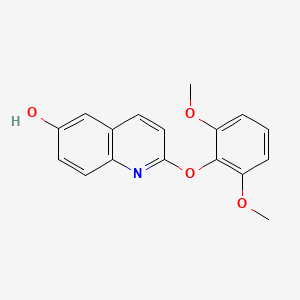
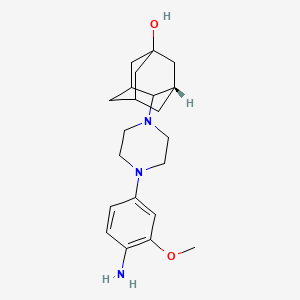
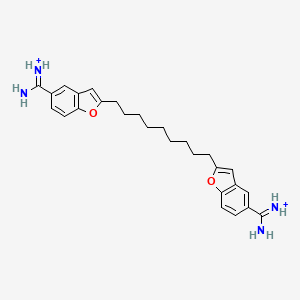
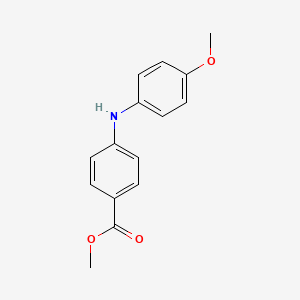
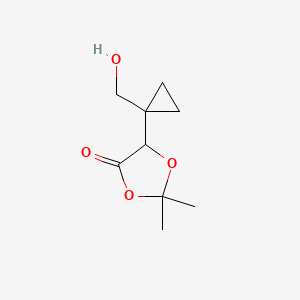
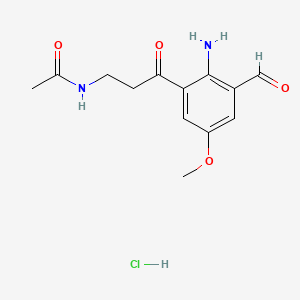
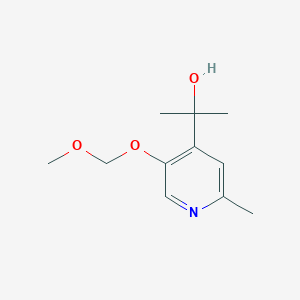
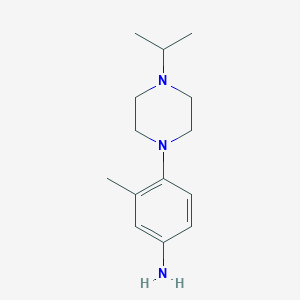
![2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid](/img/structure/B13847088.png)
